N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
The compound N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a dihydrobenzothiazole core. Key structural attributes include:
- A Z-configuration at the C2 position of the dihydrobenzothiazole ring.
- A 4-methoxy group and 3-propargyl substituent on the benzothiazole moiety.
- A 4-[methyl(phenyl)sulfamoyl] group on the benzamide backbone.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-4-17-28-23-21(32-3)11-8-12-22(23)33-25(28)26-24(29)18-13-15-20(16-14-18)34(30,31)27(2)19-9-6-5-7-10-19/h1,5-16H,17H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWARMNMAFOTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core. This is followed by the introduction of the prop-2-yn-1-yl group through a propargylation reaction. The final step involves the coupling of the benzothiazole derivative with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the propargylation step and high-throughput screening of catalysts for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The benzothiazole core can be reduced to a dihydrobenzothiazole under hydrogenation conditions.
Substitution: The prop-2-yn-1-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a dihydrobenzothiazole derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The prop-2-yn-1-yl group may enhance the compound’s binding affinity or specificity, while the sulfamoyl group can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The target compound is compared to structurally related benzamide and benzothiazole derivatives (Table 1).
Table 1: Structural Comparison of the Target Compound with Analogs
*Calculated based on molecular formula C28H24N3O4S2 (target) and C27H28N3O4S2 (diethyl analog).
Key Observations:
Sulfamoyl Group : The target compound’s methyl(phenyl)sulfamoyl group distinguishes it from simpler sulfonamide derivatives (e.g., diethylsulfamoyl in ). This bulkier substituent may enhance hydrophobic interactions in biological systems .
Propargyl Substituent : The 3-propargyl group on the benzothiazole ring is shared with the diethylsulfamoyl analog (). Propargyl groups enable click chemistry modifications, a feature absent in methoxy- or halogen-substituted analogs () .
Benzothiazole Core : The (2Z)-dihydrobenzothiazole structure is shared with the compound in , but the latter lacks the sulfamoyl group and instead has a 4-methylbenzamide moiety.
Target Compound:
- However, analogous compounds (e.g., ) suggest a multi-step route involving: Friedel-Crafts acylation for benzamide backbone formation. Cyclization to construct the dihydrobenzothiazole ring. Sulfamoylation via reaction with methyl(phenyl)sulfamoyl chloride.
Structural Data:
Functional Group Impact on Properties
Physicochemical Properties:
- Lipophilicity : The propargyl and methyl(phenyl)sulfamoyl groups increase hydrophobicity compared to methoxy- or halogen-substituted analogs (). This may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a benzothiazole ring and various functional groups, suggests a range of possible interactions within biological systems.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Benzothiazole Core : Provides a scaffold for biological activity.
- Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
- Prop-2-ynyl Substituent : Potentially increases reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Targeting Enzymes and Receptors : The compound may interact with specific enzymes involved in metabolic pathways or receptors that mediate cellular signaling.
- Modulating Cellular Pathways : It could influence pathways related to cell proliferation, apoptosis, and immune response, potentially affecting cancer cell dynamics.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor effects. A related study on 4-substituted methoxybenzoyl-thiazoles demonstrated cytotoxic potency in the subnanomolar range against various cancer cell lines .
Inhibition of Tubulin Polymerization
Compounds with a benzothiazole moiety have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition can lead to cell cycle arrest in the G(2)/M phase, making such compounds promising candidates for cancer therapeutics .
Case Studies
- In Vivo Studies : In one study, derivatives of benzothiazole were tested for their ability to inhibit tumor growth in mouse models. The results indicated that these compounds significantly reduced tumor size compared to controls .
- Cytotoxicity Assays : Various assays have been conducted to evaluate the cytotoxic effects of similar compounds on human cancer cell lines. These studies typically report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds showed IC50 values ranging from 10 nM to 50 nM against breast and colon cancer cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antitumor Activity | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| N-(4-methoxy-3-prop-2-ynyl-thiazole) | Yes | 20 | Tubulin inhibition |
| N-(4-chlorobenzoyl-thiazole) | Yes | 15 | Apoptosis induction |
| N-(methylsulfamoyl-benzamide) | Moderate | 30 | Cell cycle arrest |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions, including solvent choice (e.g., dichloromethane), temperature, and catalysts (e.g., palladium on carbon). Multi-step protocols often involve coupling reactions between the benzothiazole and sulfamoylbenzamide moieties, with yields dependent on protecting group strategies and purification via column chromatography . Analytical techniques like HPLC and NMR are critical for verifying intermediate purity and final product identity .
Q. How can researchers confirm the structural integrity of this compound?
Advanced spectroscopic methods are essential:
- 1H/13C NMR : To resolve Z/E isomerism and confirm substituent positions on the benzothiazole ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangements of the 2,3-dihydro-1,3-benzothiazol-2-ylidene scaffold, particularly the prop-2-yn-1-yl and methoxy groups .
Q. What preliminary assays are recommended to assess its biological activity?
Initial screening should focus on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria, leveraging the sulfamoyl group’s known antibacterial properties .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate the benzothiazole moiety’s anticancer potential .
- Enzyme inhibition : Fluorogenic assays targeting kinases or proteases, given the compound’s structural similarity to ATP-competitive inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Compare analogs with variations in the methoxy group (e.g., ethoxy, halogen substitutions) to assess electronic effects on bioactivity .
- Side-chain optimization : Replace the prop-2-yn-1-yl group with alkyne-free substituents (e.g., alkyl chains) to evaluate steric and metabolic stability impacts .
- Quantitative SAR (QSAR) : Use molecular descriptor software (e.g., MOE) to correlate logP, polar surface area, and H-bonding capacity with activity .
Q. What strategies resolve contradictions in biological data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., IC50 calculations) to rule out batch-to-batch variability .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Multi-omics integration : Combine transcriptomics and metabolomics to distinguish compound-specific effects from cellular stress responses .
Q. How can researchers address solubility challenges in in vivo models?
- Co-solvent systems : Test DMSO/PEG-400 mixtures for intraperitoneal administration, ensuring <5% DMSO to avoid toxicity .
- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) carriers to enhance bioavailability .
- Prodrug derivatization : Introduce hydrolyzable esters at the methoxy group to improve aqueous solubility .
Q. What analytical methods are suitable for studying degradation products?
- LC-MS/MS : Monitor hydrolytic cleavage of the sulfamoyl bond under physiological pH (7.4) and acidic conditions (e.g., simulated gastric fluid) .
- Stability-indicating assays : Use accelerated stability chambers (40°C/75% RH) with periodic HPLC analysis to identify degradation pathways .
Methodological Challenges
Q. How to elucidate the compound’s reaction mechanisms with biological targets?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to enzymes like dihydrofolate reductase .
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to predict binding poses .
- Kinetic isotope effects (KIE) : Incorporate deuterium at reactive sites (e.g., prop-2-yn-1-yl) to probe rate-determining steps .
Q. What protocols mitigate toxicity in preclinical studies?
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG assay : Patch-clamp electrophysiology to assess cardiac liability via potassium channel inhibition .
- Hepatotoxicity models : Primary hepatocyte cultures to monitor CYP450 inhibition and glutathione depletion .
Q. How to design formulations for improved blood-brain barrier (BBB) penetration?
- LogD optimization : Adjust substituents to achieve logD ~2–3, balancing lipid solubility and P-glycoprotein efflux .
- In situ perfusion models : Quantify BBB permeability using rodent brain uptake index (BUI) assays .
- Chimeric peptide conjugation : Link the compound to BBB shuttle vectors (e.g., angiopep-2) via cleavable linkers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
